molecular formula C16H14N4O B6089416 N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine CAS No. 112675-67-9

N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine

Cat. No. B6089416
CAS RN: 112675-67-9
M. Wt: 278.31 g/mol
InChI Key: DUGLDJCYQADWEU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, commonly known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of pyrimidine-based compounds and has been shown to exhibit potent antitumor activity in various cancer cell lines.

Mechanism of Action

The mechanism of action of MP-10 involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is required for the synthesis of nucleotides, which are building blocks of DNA. By inhibiting DHFR, MP-10 disrupts the synthesis of nucleotides, leading to the inhibition of DNA synthesis and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit excellent pharmacokinetic properties, including good oral bioavailability and low toxicity. It has also been shown to be highly selective for cancer cells, with minimal effects on normal cells. In addition, MP-10 has been shown to exhibit synergistic effects when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MP-10 in lab experiments is its potent antitumor activity and excellent pharmacokinetic properties. However, one of the limitations of using MP-10 in lab experiments is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of MP-10. One of the directions is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to further investigate the mechanism of action of MP-10 and its potential targets in cancer cells. Additionally, more studies are needed to evaluate the safety and efficacy of MP-10 in preclinical and clinical trials. Finally, the potential of MP-10 for combination therapy with other chemotherapeutic agents should be explored further.
Conclusion:
In conclusion, MP-10 is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. It exhibits potent antitumor activity, excellent pharmacokinetic properties, and has minimal effects on normal cells. Further research is needed to optimize the synthesis method, investigate the mechanism of action, evaluate the safety and efficacy in preclinical and clinical trials, and explore its potential for combination therapy. MP-10 has the potential to become a valuable addition to the arsenal of chemotherapeutic agents used in cancer treatment.

Scientific Research Applications

MP-10 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. MP-10 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-pyridin-3-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-21-14-6-4-13(5-7-14)19-16-18-10-8-15(20-16)12-3-2-9-17-11-12/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGLDJCYQADWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559218
Record name N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

CAS RN

112675-67-9
Record name N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 14.4 g of 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one and 16.1 g of 4-methoxyphenyl guanidine carbonate in 200 ml of isopropanol was heated at reflux for 20 hours. The reaction mixture was cooled, the crude product was collected by filtration and washed with water. The material was recrystallized from isopropanol to give the desired product as light yellow crystals, mp 121°-122° C.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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